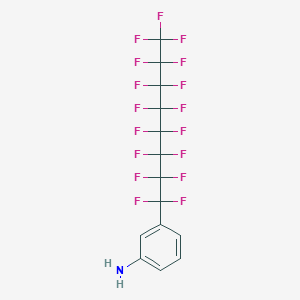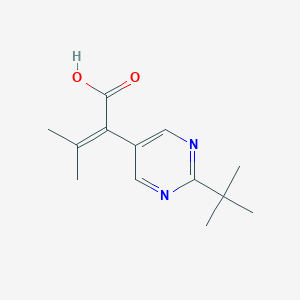
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is an organic compound with a molecular formula of C12H18N2O2. This compound is commonly known as 2-tert-butyl-4-isopropylidene-5-pyrimidineacetic acid and is a pyrimidine derivative. It has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-viral activities.
作用機序
The mechanism of action of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of various pro-inflammatory cytokines. Its anti-tumor activity is thought to be due to the induction of apoptosis in cancer cells through the activation of the caspase cascade. The anti-viral activity of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is believed to be due to its ability to inhibit viral replication.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) have been studied in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the caspase cascade. Furthermore, it has been reported to exhibit potent anti-viral activity against HIV and HSV.
実験室実験の利点と制限
One of the main advantages of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, its relatively simple synthesis method and low toxicity profile make it an attractive compound for further research. However, one of the limitations of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) is its poor solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for the research of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI). One potential area of research is the development of novel formulations or delivery methods that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Furthermore, the anti-viral activity of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) warrants further investigation, particularly in the context of emerging viral diseases such as COVID-19. Finally, the potential of 5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) as a therapeutic agent for various diseases, including cancer and inflammatory disorders, should be explored further.
科学的研究の応用
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been found to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been reported to exhibit potent anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
特性
CAS番号 |
122936-62-3 |
|---|---|
製品名 |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)-(9CI) |
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC名 |
2-(2-tert-butylpyrimidin-5-yl)-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10(11(16)17)9-6-14-12(15-7-9)13(3,4)5/h6-7H,1-5H3,(H,16,17) |
InChIキー |
GCJXWQHTWPYJQP-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=CN=C(N=C1)C(C)(C)C)C(=O)O)C |
正規SMILES |
CC(=C(C1=CN=C(N=C1)C(C)(C)C)C(=O)O)C |
同義語 |
5-Pyrimidineacetic acid, 2-(1,1-dimethylethyl)--alpha--(1-methylethylidene)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

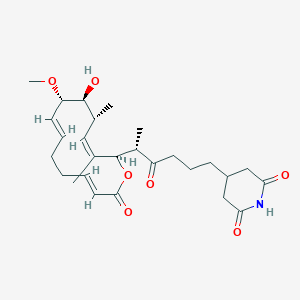


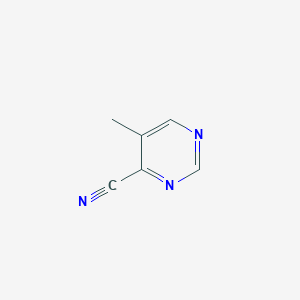
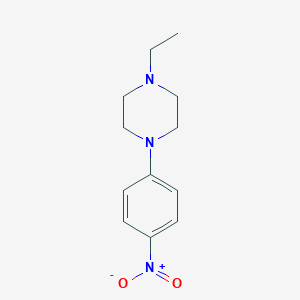

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
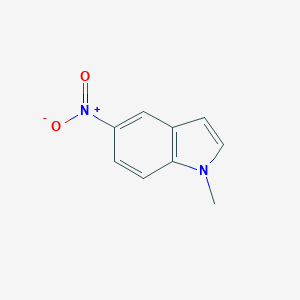
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
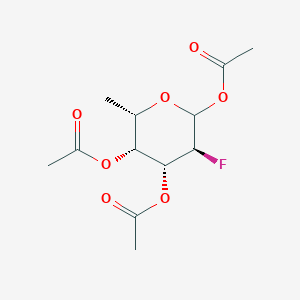
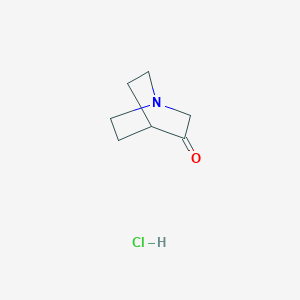
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
